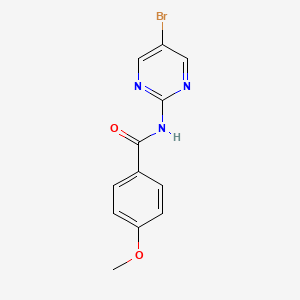![molecular formula C17H14N2O3S B2560841 Benzoate de méthyle 4-[(6-méthyl-1,3-benzothiazol-2-yl)carbamoyl] CAS No. 476326-33-7](/img/structure/B2560841.png)
Benzoate de méthyle 4-[(6-méthyl-1,3-benzothiazol-2-yl)carbamoyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. This structure is often found in various pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the carbamoyl and benzoate groups. Benzothiazoles can be synthesized through various methods, including condensation of 2-aminothiophenols with carboxylic acids .Applications De Recherche Scientifique
Inhibition de la corrosion
En science des matériaux, ce composé a été évalué comme inhibiteur de corrosion. Plus précisément, il a été testé pour son efficacité à prévenir la corrosion des métaux, tels que l'acier doux. Les méthodes utilisées dans ces études sont efficaces et applicables .
Recherche en neurosciences
Le benzoate de méthyle 4-[(6-méthyl-1,3-benzothiazol-2-yl)carbamoyl] a été utilisé dans des études de neurosciences. Par exemple :
- Dans les modèles de maladie de Parkinson, les dérivés de la phénylpropionamide (y compris ce composé) ont montré des effets protecteurs .
Synthèse organique et catalyse
La structure du composé le rend propice à la synthèse organique. Les chercheurs ont exploré diverses voies de synthèse, y compris la chimie assistée par micro-ondes et les réactions sans solvant. Ces approches offrent des vitesses de réaction rapides, des conditions plus propres et une facilité de manipulation .
Cristallographie et études structurales
La structure cristalline du benzoate de méthyle 4-[(6-méthyl-1,3-benzothiazol-2-yl)carbamoyl] a été déterminée par cristallographie aux rayons X. Ces études fournissent des informations précieuses sur les conformations moléculaires, les interactions intermoléculaires et les arrangements d'emballage .
Propriétés
IUPAC Name |
methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-3-8-13-14(9-10)23-17(18-13)19-15(20)11-4-6-12(7-5-11)16(21)22-2/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCQHQHAVZUAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)



![2-(2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2560770.png)
![tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate](/img/structure/B2560771.png)


![3-(2,5-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2560774.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2560775.png)
![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)
![Ethyl 4-({4-[(3,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2560778.png)


